molecular formula C18H16N4O4 B2445615 N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-74-5

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2445615
CAS No.: 880811-74-5
M. Wt: 352.35
InChI Key: FFSPBTJWGQPZRF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a complex organic compound that features a benzodioxole ring and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzotriazinone Moiety: This involves the reaction of an appropriate amine with a nitrile oxide to form the benzotriazinone structure.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzotriazinone intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The benzotriazinone moiety can be reduced to form amine derivatives.

    Substitution: Both the benzodioxole and benzotriazinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole and benzotriazinone derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide: can be compared with other benzodioxole and benzotriazinone derivatives.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Benzotriazinone Derivatives: Compounds like 4-oxo-1,2,3-benzotriazine, which is used in various chemical syntheses.

Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-17(19-12-7-8-15-16(10-12)26-11-25-15)6-3-9-22-18(24)13-4-1-2-5-14(13)20-21-22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSPBTJWGQPZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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